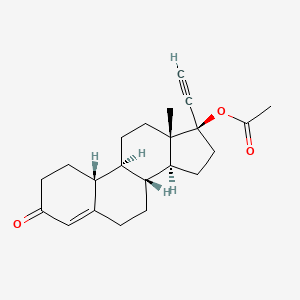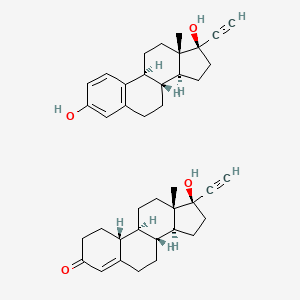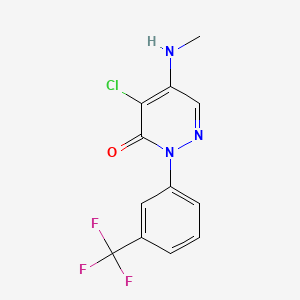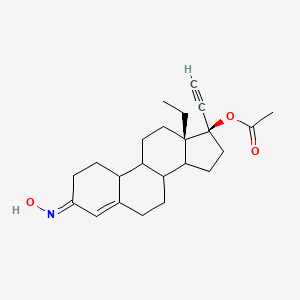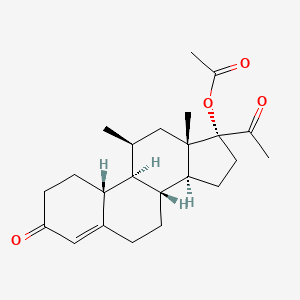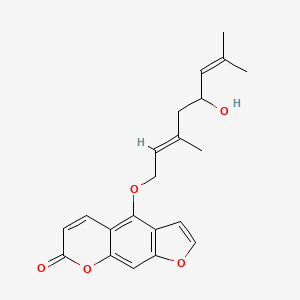
Notopterol
Vue d'ensemble
Description
Notopterol is a coumarin extracted from N. incisum . It induces apoptosis and has antipyretic, analgesic, and anti-inflammatory effects . It has been used for acute myeloid leukemia (AML) and has shown significant antiproliferative activity against the HepG-2, MCF-7, and C6 cancer cell lines .
Synthesis Analysis
The synthesis of this compound derivatives has been studied for the treatment of Alzheimer’s Disease . Bergapten was selected as the starting material .
Molecular Structure Analysis
The molecular formula of this compound is C21H22O5 . The molecular weight is 354.40 .
Chemical Reactions Analysis
This compound has been found to induce apoptosis in a dose-dependent manner . It also inhibits the proliferation of HL-60 cells in a concentration-dependent manner .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.40 . It is a solid substance with a white to off-white color .
Applications De Recherche Scientifique
Potentiel cardioprotecteur
Le notopterol a été étudié pour son potentiel à améliorer la dysfonction cardiaque induite par l'hyperuricémie chez la souris . L'hyperuricémie peut entraîner une inflammation chronique et des dommages cardiaques ultérieurs. Des recherches indiquent que le traitement au this compound peut améliorer la capacité d'exercice et atténuer la dysfonction cardiaque chez les souris hyperuricémiques. Il le fait en supprimant les niveaux d'expression des protéines associées à la pyroptose et du récepteur P2X7R in vivo et in vitro .
Activité antitumorale dans le cancer du poumon
Des études ont montré que le this compound peut supprimer la prolifération et l'invasion induites par l'IL-17 des cellules d'adénocarcinome pulmonaire A549 . Il module l'activation de STAT3, NF-κB et AP-1, qui sont des voies de signalisation impliquées dans la croissance et la progression du cancer du poumon. La capacité du this compound à inhiber ces voies suggère son potentiel comme stratégie thérapeutique contre le cancer du poumon .
Impact sur le carcinome hépatocellulaire
Les propriétés anticancéreuses du this compound ont également été explorées dans le contexte du carcinome hépatocellulaire (CHC) . Il peut affecter les cellules souches cancéreuses et la signalisation du stress oxydatif au sein des cellules du CHC. Ceci marque l'examen initial des propriétés anticancéreuses du this compound dans le CHC, mettant en évidence son potentiel comme nouvelle option de traitement .
Modulation de l'inflammation
Le rôle du composé dans la modulation de l'inflammation est significatif en raison de son impact sur la voie de signalisation P2X7R/NLRP3. En inhibant cette voie, le this compound pourrait représenter une stratégie thérapeutique potentielle contre la pyroptose, qui est une forme de mort cellulaire programmée associée à l'inflammation .
Arrêt du cycle cellulaire et régulation de la TEM
Le this compound a été observé pour induire l'arrêt du cycle cellulaire G0/G1 dans les cellules d'adénocarcinome pulmonaire et pour réguler la transition épithéliale-mésenchymateuse (TEM). Cette régulation est cruciale car elle affecte la migration et l'invasion cellulaires, qui sont des processus clés dans la métastase cancéreuse .
Modulation des voies oncogéniques
La capacité du this compound à réguler à la baisse la phosphorylation de l'Akt, de la JNK, de l'ERK1/2 et de la STAT3 activée par l'IL-17 entraîne une activité transcriptionnelle réduite de NF-κB et d'AP-1. Cette modulation des voies oncogéniques est essentielle pour contrôler la croissance et la propagation tumorale .
Mécanisme D'action
Target of Action
Notopterol, a naturally occurring furanocoumarin compound, primarily targets Janus kinase (JAK)2 and JAK3 . These kinases play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets by directly binding to the kinase domains of JAK2 and JAK3 . This binding inhibits the activation of the JAK-STAT signaling pathway, leading to a reduction in the production of inflammatory cytokines and chemokines .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the NF-κB signaling pathway , a prototypical proinflammatory signaling pathway . Additionally, this compound activates the PI3K/protein kinase B (Akt)/NF-E2–related factor 2 (Nrf2) signaling pathway . This pathway plays a key role in cellular responses to oxidative stress .
Pharmacokinetics
It’s known that this compound can be administered orally or intraperitoneally to achieve significant therapeutic effects . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. This compound reduces the production of pro-inflammatory cytokines and chemokines in macrophages . It also suppresses the expression levels of pyroptosis-associated proteins and P2X7R, a receptor implicated in inflammation and cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an inflammatory environment, this compound significantly reduces the levels of interleukin (IL)-18 and tumor necrosis factor (TNF)-alpha in inflamed cells . This suggests that the anti-inflammatory effects of this compound may be enhanced in environments with high levels of inflammation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIACVAZUKISOR-MKMNVTDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318526 | |
| Record name | Notopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88206-46-6 | |
| Record name | Notopterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Notopterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Notopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Notopterol has been shown to interact with multiple molecular targets, including:
- JAK2/3: this compound directly binds to JAK2, inhibiting its activity and downstream signaling via the JAK2/3-STAT3/5 pathway. []
- BACE1 and GSK3β: this compound acts as a dual inhibitor of BACE1 and GSK3β, enzymes involved in amyloid-β production and tau phosphorylation, respectively. []
- NF-κB: this compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]
- PI3K/Akt/Nrf2: this compound activates the PI3K/Akt/Nrf2 pathway, promoting antioxidant defense mechanisms. []
- P2X7R: this compound suppresses the P2X7 receptor, a key player in pyroptosis and NLRP3 inflammasome activation. []
ANone: this compound's interaction with these targets leads to a range of downstream effects:
- Reduced Inflammation: By inhibiting JAK2/3, NF-κB, and P2X7R, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, IL-8, and IL-17. [, , , ]
- Enhanced Antioxidant Defense: Activation of the PI3K/Akt/Nrf2 pathway by this compound leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione reductase (GSR), ultimately reducing oxidative stress. []
- Anti-cancer Effects: this compound demonstrates anti-cancer effects by inhibiting cell proliferation, migration, and invasion in various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. [, ]
- Neuroprotection: this compound shows neuroprotective effects by reducing microglial activation and subsequent neuronal damage, potentially beneficial in neurodegenerative diseases. []
- Amelioration of Osteoporosis: this compound inhibits RANKL-induced osteoclast formation and bone resorption, suggesting a potential therapeutic role in osteoporosis. []
A: The molecular formula of this compound is C21H22O5, and its molecular weight is 354.4 g/mol. []
ANone: Structural characterization of this compound utilizes various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 2D-NMR techniques provide detailed information on the hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, , ]
- Mass Spectrometry (MS): MS analysis, particularly liquid chromatography-mass spectrometry (LC-MS), helps determine the molecular weight and fragmentation patterns of this compound and its metabolites. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze this compound's absorption and transmission of light in the UV-Vis range, providing insights into its electronic structure and aiding in its identification and quantification. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy examines the absorption and transmission of infrared light by this compound, revealing information about its functional groups and molecular vibrations. []
ANone: Yes, computational chemistry approaches have been employed to:
- Molecular Docking: Researchers have used molecular docking to predict the binding modes and affinities of this compound and its derivatives to target proteins like CDK4, BACE1, and GSK3β. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations have been performed to assess the stability of this compound-target protein complexes and gain insights into their dynamic interactions. []
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of this compound derivatives with their biological activities, such as anti-Alzheimer's disease activity. []
- Network Pharmacology: Network pharmacology approaches have been used to predict potential targets and pathways of this compound and its metabolites in various diseases, including obstructive sleep apnea syndrome (OSAS) and hyperuricemia. [, ]
ANone: Research on this compound derivatives suggests:
- Furocoumarin Scaffold Importance: The furocoumarin core structure appears crucial for the biological activities of this compound. []
- Substituent Effects: Modifications to the substituents on the furocoumarin scaffold can significantly impact activity, potency, and selectivity towards specific targets like AChE, BACE1, and GSK3β. [] For instance, the introduction of specific substituents led to the development of a this compound derivative with improved triple inhibitory activity against these targets. []
ANone: While specific stability data for this compound is limited in the provided research:
ANone: Pharmacokinetic studies in rats have shown that after oral administration:
- Absorption: this compound is absorbed into the bloodstream, though the specific absorption rate and bioavailability are not detailed in the provided abstracts. [, ]
- Distribution: this compound is distributed to various tissues, including the liver. []
- Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into hydroxylated metabolites. [, ]
- Excretion: While specific excretion pathways are not detailed, pharmacokinetic studies indicate rapid elimination of this compound and its metabolites. [, ]
ANone: A variety of cell-based assays have been employed, including:
- Cell Viability Assays: These assays, such as the sulforhodamine B assay, are used to assess the cytotoxic effects of this compound on various cancer cell lines, including human acute myeloid leukemia (AML) HL-60 cells, lung adenocarcinoma A549 cells, and hepatocellular carcinoma HepJ5 and Mahlavu cells. [, , ]
- Cell Proliferation Assays: Proliferation assays like the trypan blue dye exclusion test and Edu assay evaluate the impact of this compound on cell division and growth in different cell types, including AML HL-60 cells and human pulmonary arterial smooth muscle cells (HPASMCs). [, ]
- Cell Migration and Invasion Assays: These assays, including wound healing and transwell assays, assess this compound's ability to inhibit the migratory and invasive potential of cancer cells, such as lung adenocarcinoma A549 cells and hepatocellular carcinoma cells. [, ]
- Osteoclast Differentiation and Function Assays: In vitro studies have utilized RANKL-induced osteoclast differentiation assays to demonstrate this compound's inhibitory effects on osteoclast formation and bone resorption, using tartrate-resistant acid phosphatase (TRAcP) staining and hydroxyapatite resorption assays. []
ANone: this compound's therapeutic potential has been explored in various animal models:
- Collagen-Induced Arthritis (CIA) Model: Both DBA/1J and C57/BL6 mice with CIA have been used to demonstrate this compound's anti-arthritic effects, showing reduced inflammation and joint damage. []
- Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model: this compound administration in MCT-induced PAH rats demonstrated improved mortality rate, right ventricular function, reduced pulmonary vascular remodeling, and attenuated inflammatory responses. []
- Ovariectomized (OVX) Mice Model: This model mimics estrogen deficiency-induced osteoporosis. this compound treatment in OVX mice showed reduced bone loss and osteoclast activity, highlighting its potential in osteoporosis treatment. []
- Zebrafish Models: Zebrafish have been utilized in several studies:
ANone: The provided research papers do not mention any completed or ongoing clinical trials on this compound.
ANone: While comprehensive toxicity data is not presented in the provided abstracts:
- Oral Safety: One study on this compound derivatives as potential Alzheimer's disease treatments reported that a specific derivative (1c) exhibited good oral safety in preclinical testing. []
ANone: Several analytical techniques have been employed to quantify this compound in various matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or fluorescence detection (HPLC-FLD), is widely used to separate, identify, and quantify this compound in plant extracts, rat plasma, and pharmaceutical preparations. [, , , , ]
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, allowing for accurate identification and quantification of this compound and its metabolites in complex mixtures like plant extracts and biological samples. [, ]
- Solubility in Organic Solvents: this compound is typically extracted from plant material using organic solvents like ether and ethanol, suggesting it has good solubility in these solvents. [, , ]
- Linearity: Studies utilizing HPLC methods for this compound quantification typically report good linearity within a specific concentration range, often assessed using correlation coefficients (r values) close to 1. [, , ]
- Recovery: Recovery experiments are conducted to evaluate the efficiency of extracting this compound from different matrices, and acceptable recovery rates are generally above 80%. [, ]
- Precision: Precision, measured as relative standard deviation (RSD), is assessed for both intra-day and inter-day variability to ensure the reliability and reproducibility of the analytical method. [, ]
- Standardization of Production Processes: One study investigates the impact of different processing techniques (softening, slicing, and drying) on the content of this compound and other bioactive compounds in Notopterygium incisum slices. [] This research emphasizes the need for standardized production processes to ensure consistent quality and efficacy of Notopterygium incisum preparations.
ANone: Yes, research indicates that this compound:
- CYP3A4 Inhibition: this compound, particularly its dimeric forms, has shown potent inhibitory effects on CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] This inhibition could potentially lead to drug-drug interactions if this compound is co-administered with medications metabolized by CYP3A4.
ANone: The provided research highlights the following milestones:
- Early Analgesic Activity Identification: Early studies in the 1970s identified this compound as the analgesic component of Notopterygium incisum. []
- Elucidation of Chemical Structure: The chemical structure of this compound was determined to be dl-5[(2E)-5-hydroxy-3, 7-dimethyl-2, 6-octadienyloxy]psoralen. []
- Identification of Multiple Molecular Targets: More recent research has revealed that this compound interacts with a wide range of molecular targets, including JAK2/3, BACE1, GSK3β, NF-κB, PI3K/Akt/Nrf2, and P2X7R, expanding its potential therapeutic applications. [, , , , , ]
ANone: this compound research demonstrates cross-disciplinary synergies by integrating:
- Traditional Medicine and Modern Pharmacology: Research on this compound bridges the gap between traditional Chinese medicine, where Notopterygium incisum has long been used, and modern pharmacology by elucidating its mechanisms of action and exploring its therapeutic potential in various disease models. [, , , , , , ]
- Chemistry, Biology, and Computational Modeling: The study of this compound involves a multidisciplinary approach encompassing:
- Chemistry: Isolation, purification, and structural characterization of this compound from natural sources, as well as the synthesis and evaluation of novel derivatives. [, , , , , ]
- Biology: Investigation of this compound's biological activity in vitro using cell-based assays and in vivo using various animal models. [, , , , , , ]
- Computational Modeling: Employing computational techniques like molecular docking, MD simulations, QSAR studies, and network pharmacology to predict this compound's interactions with targets, explore structure-activity relationships, and uncover potential therapeutic applications. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








